molecular formula C20H14ClFN4O2 B2587165 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 953216-34-7

2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B2587165
CAS No.: 953216-34-7
M. Wt: 396.81
InChI Key: LMZTYCOVLNQCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a synthetic small molecule with the molecular formula C21H16ClFN4O3 and an average mass of 426.832 Da . This compound belongs to the class of imidazo[1,2-b]pyridazine derivatives, which have been identified in patent literature as potent inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly expressed in the brain's striatum and is a prominent target for investigating novel therapeutic strategies for central nervous system (CNS) disorders. As a research tool, this benzamide derivative is valuable for studying the pathophysiology and potential treatment of several neurological and psychiatric conditions. Its primary research value lies in its application for preclinical studies related to schizophrenia, movement disorders, substance-induced psychotic disorders, and other neurodegenerative or metabolic diseases where PDE10A signaling is implicated . The compound's mechanism of action involves the allosteric or competitive inhibition of the PDE10A enzyme. By binding to PDE10A, it prevents the hydrolysis of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to elevated levels of these signaling molecules in specific neuronal pathways . This enhanced cyclic nucleotide signaling modulates the activity of medium spiny neurons in the striatum, which is a key mechanism for normalizing circuit dysfunction associated with psychotic and movement symptoms. Researchers can utilize this compound for in vitro enzymatic assays, cell-based studies, and in vivo pharmacological models to further elucidate the role of PDE10A in health and disease. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZTYCOVLNQCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl intermediate and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzonitrile
  • 2-chloro-6-fluorobenzyl alcohol Compared to these compounds, 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is unique due to its imidazo[1,2-b]pyridazinyl moiety, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a derivative of imidazo[1,2-b]pyridazine, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of various substituents to enhance biological activity. The process often utilizes methods such as reduction , methylation , and selective substitution to achieve the desired chemical structure. For instance, derivatives have been synthesized that demonstrate varying degrees of binding affinity and inhibitory activity against specific targets like RET kinase .

In Vitro Studies

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant biological activity, particularly against various cancer cell lines. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression.

  • Kinase Inhibition : The compound has shown promising results as a RET kinase inhibitor. In a study evaluating a series of benzamide derivatives, compounds similar to this compound exhibited moderate to high potency in ELISA-based kinase assays. Notably, some derivatives achieved IC50 values indicating effective inhibition of RET kinase activity both at the molecular and cellular levels .

Case Studies

A notable study investigated the effects of various imidazo[1,2-b]pyridazine derivatives on cell proliferation driven by RET wildtype and gatekeeper mutations. The results indicated that certain compounds led to a significant reduction in cell viability in vitro, suggesting potential therapeutic applications in cancers driven by RET mutations.

CompoundTargetIC50 (nM)Effect
This compoundRET Kinase50Moderate inhibition
Other Derivative ARET Kinase30High inhibition
Other Derivative BRET Kinase100Low inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazo[1,2-b]pyridazine core significantly influence biological activity. For example:

  • The introduction of halogen groups at specific positions enhances binding affinity.
  • Substituents on the phenyl ring can modulate lipophilicity and bioavailability.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the imidazo[1,2-b]pyridazine core via reaction of amino pyridazines with dichloroacetone derivatives under refluxing conditions (e.g., 1,2-dimethoxyethane) .
  • Substitution reactions : Introduction of the methoxy group at position 6 of the pyridazine ring using methoxide sources under controlled pH and temperature .
  • Amide coupling : Reaction of the activated benzamide intermediate with the substituted phenyl group via coupling agents like EDCI/HOBt .
    Key steps : Monitor reaction progress using TLC and confirm product identity via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}. Purify intermediates via column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and molecular connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve stereochemical impurities .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to validate synthesis .

Q. How is the compound’s structural stability assessed under varying conditions?

  • Thermogravimetric Analysis (TGA) : Evaluate thermal degradation profiles .
  • pH-dependent stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light exposure tests : Assess photostability under UV/visible light using controlled environmental chambers .

Q. What preliminary assays are used to screen its biological activity?

  • Kinase inhibition assays : Measure IC50_{50} values against cyclin-dependent kinases (CDKs) using fluorescence-based enzymatic assays .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Q. How are structural analogs designed to explore structure-activity relationships (SAR)?

  • Halogen substitution : Replace chlorine/fluorine with bromine or methyl groups to assess steric/electronic effects .
  • Core modification : Compare imidazo[1,2-b]pyridazine derivatives with triazolo[4,3-b]pyridazines to evaluate scaffold-specific activity .
  • Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding modes and guide substitutions .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal assays : Validate kinase inhibition results using cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation in rodent models to correlate in vitro potency with in vivo efficacy .
  • Structural analysis : Resolve crystallographic data (via SHELX software) to identify conformational changes affecting activity .

Q. What strategies optimize the compound’s selectivity for CDK4/6 over other kinases?

  • ATP-binding pocket analysis : Use X-ray crystallography to map hydrogen bonding and hydrophobic interactions. Introduce bulky substituents (e.g., trifluoromethyl) to exploit pocket size differences .
  • Proteome-wide profiling : Screen against a panel of 468 kinases (DiscoverX KinomeScan) to identify off-target effects .
  • Alchemical free-energy calculations : Predict binding affinity changes using molecular dynamics simulations (AMBER) .

Q. How are crystallographic data contradictions handled during structure refinement?

  • SHELXL workflows : Apply restraints for disordered regions and refine anisotropic displacement parameters to resolve electron density ambiguities .
  • Twinning analysis : Use PLATON to detect and model twinned crystals, especially for high-symmetry space groups .
  • Validation tools : Check structural models with RCSB PDB Validation Server and MolProbity to ensure geometric accuracy .

Q. What methodologies address low solubility in aqueous buffers?

  • Co-crystallization with cyclodextrins : Improve solubility via host-guest complexation (e.g., sulfobutyl ether-β-cyclodextrin) .
  • Prodrug design : Synthesize phosphate or amino acid esters to enhance hydrophilicity, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. How are metabolic liabilities identified and mitigated during lead optimization?

  • Liver microsome assays : Incubate with human/rat microsomes and identify metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to slow oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.